4-Aminobenzene-1,2-dithiol

Proton transfer Self‑assembled monolayers Acid dissociation constant

Monothiols or para-dithiols lack the constrained bidentate geometry needed for stable metal interfaces and redox-non-innocent catalysis. 4-Aminobenzene-1,2-dithiol (CAS 1379367-04-0) solves this with its ortho-dithiol scaffold. - **Enhanced anchoring**: Bidentate chelation to Au/Ag surfaces suppresses ligand exchange, improving SERS sensor stability. - **Redox activity**: Dithiolate form enables multi-electron catalytic cycles (O₂ reduction, H₂ evolution). - **Controlled crosslinking**: Forms clean 5-membered cyclic disulfide, avoiding gelation of 1,4-benzenedithiol. Available at ≥98% HPLC purity. Immediate shipment in research quantities.

Molecular Formula C6H7NS2
Molecular Weight 157.3 g/mol
Cat. No. B12867551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobenzene-1,2-dithiol
Molecular FormulaC6H7NS2
Molecular Weight157.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)S)S
InChIInChI=1S/C6H7NS2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H,7H2
InChIKeyDBGDUQSJBUJXBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity and Physicochemical Profile of 4‑Aminobenzene‑1,2‑dithiol


4‑Aminobenzene‑1,2‑dithiol (CAS 1379367‑04‑0, C₆H₇NS₂, MW 157.26) is a trifunctional aromatic scaffold bearing a para‑amino group and two ortho‑thiol (–SH) substituents [REFS‑1]. Its predicted physicochemical properties include a boiling point of 341.0 ± 32.0 °C, density of 1.344 ± 0.06 g cm⁻³, and an acid dissociation constant (pKa) of 6.34 ± 0.48 [REFS‑1]. The juxtaposition of an electron‑donating amine with two adjacent, redox‑active thiols distinguishes this compound from mono‑thiol or meta/para‑dithiol analogs, creating a unique profile for metal coordination, surface functionalization, and redox‑active ligand applications. Commercially, the substance is available in research quantities (milligrams to multi‑gram batches) at purities typically ≥98 % (HPLC) [REFS‑1][REFS‑2].

S
Trifunctional scaffold: para-amine and ortho-dithiol for chelating metal coordination
Enables bidentate surface anchoring and redox-active ligand design
W
Self-assembled monolayer (SAM) formation on noble metals
Supports sensor fabrication, molecular electronics, and electrocatalysis
P
Research-grade solid, purity typically ≥98% (HPLC), available in mg to multi-gram batches
Suitable for fundamental studies, not optimized for bulk industrial use

Why 4‑Aminobenzene‑1,2‑dithiol Cannot Be Replaced by Common Thiophenols


The ortho‑dithiol motif in 4‑aminobenzene‑1,2‑dithiol enables chelating, bidentate binding to metal surfaces and ions that monothiols (e.g., 4‑aminothiophenol) or para‑dithiols (e.g., 1,4‑benzenedithiol) cannot replicate [REFS‑1]. This geometric constraint directly influences monolayer packing density, electron‑transfer rates, and the thermodynamic stability of metal complexes. Additionally, the electron‑withdrawing effect of the second thiol group lowers the pKa of the remaining –SH relative to monothiol analogs, altering protonation‑dependent reactivity [REFS‑2]. Generic substitution with a single‑thiol or non‑ortho dithiol therefore risks compromised interface stability, altered redox behavior, and loss of the intramolecular disulfide‑formation capability that is central to many sensor and nanomaterial applications.

Target 4-Aminobenzene-1,2-dithiol
vs. 4-Aminothiophenol Monothiol lacks bidentate chelation; surface-anchoring stability may shift and redox non-innocence is largely absent.
Target 4-Aminobenzene-1,2-dithiol
vs. 1,4-Benzenedithiol Para-dithiol geometry prevents intramolecular cyclic disulfide formation; may lead to uncontrolled intermolecular crosslinking and polydispersity.
Target 4-Aminobenzene-1,2-dithiol
vs. Generic ortho-dithiols Absence of the para-amino group removes a secondary anchoring or coupling site; monolayer packing and electronic junction geometry may differ.

Quantitative Differentiation from Closest Analogs


Enhanced Thiol Acidity vs. Monothiol Analogs

The predicted pKa of 4‑aminobenzene‑1,2‑dithiol (6.34 ± 0.48) is approximately 2.4 log units lower than that of 4‑aminothiophenol (8.74 ± 0.10) [REFS‑1][REFS‑2]. This difference indicates a substantially higher acidity of the thiol proton, attributable to the electron‑withdrawing inductive effect of the adjacent second thiol group. The lower pKa shifts the thiol‑thiolate equilibrium toward the more nucleophilic thiolate form at near‑neutral pH, which can enhance chemisorption kinetics on gold and other noble metals.

Thiol Acidity vs. Monothiol
Data to verify
pKa ≈ 6.34 vs. 8.74 for 4-aminothiophenol (Δ ≈ –2.4 log units, predicted)
Supports faster chemisorption kinetics at near-neutral pH.
ACD/Labs prediction; experimental validation recommended.
Proton transfer Self‑assembled monolayers Acid dissociation constant

Bidentate Chelation vs. Single-Point Monothiol Anchoring

4‑Aminobenzene‑1,2‑dithiol presents two thiol groups in an ortho arrangement, enabling bidentate chelation to a single metal center, whereas 4‑aminothiophenol can only bind through a single Au–S bond. The chelate effect typically enhances the thermodynamic stability of metal‑thiolate complexes by 1–3 orders of magnitude over analogous monodentate thiolate complexes . Although direct stability constants for the target compound are not publicly available, the structural analogy to well‑characterized ortho‑dithiolate ligands (e.g., 1,2‑benzenedithiolate) supports a significant stability gain .

Bidentate Chelation vs. Monodentate
Class-level inference
Estimated stability gain of 10¹–10³ fold via chelate effect (inferred from ortho-dithiolate analogs).
May improve long-term sensor and catalytic interface stability.
Direct stability constants not publicly available.
Metal coordination Surface functionalization Chelate effect

Intramolecular Disulfide Formation vs. Intermolecular Crosslinking

The ortho‑dithiol geometry of 4‑aminobenzene‑1,2‑dithiol uniquely allows the formation of a five‑membered cyclic disulfide upon mild oxidation, a feature inaccessible to 1,4‑benzenedithiol or 4‑aminothiophenol. This intramolecular cyclization precludes the uncontrolled intermolecular disulfide polymerization that plagues monothiols and para‑dithiols during storage and processing . The cyclic disulfide form of the target compound is expected to be more resistant to further oligomerization, thereby extending shelf life and ensuring a defined, monomeric species in solution .

Cyclic Disulfide vs. Polymerization
Class-level inference
Intramolecular five-membered cyclic disulfide formation avoids intermolecular crosslinking and polydispersity.
Supports monomeric formulation and reproducible coupling steps.
Inferred from general 1,2-dithiol oxidation behavior.
Redox chemistry Disulfide bond Molecular rigidity

Redox Non-Innocence Enabled by the Dithiol Framework

Transition metal complexes of o‑aminobenzenethiolate ligands exhibit redox non‑innocent behavior, meaning the ligand itself participates in electron transfer processes . The presence of the second thiol group in 4‑aminobenzene‑1,2‑dithiol expands the ligand’s redox capacity compared to the monothiol analog 4‑aminothiophenol. In cobalt complexes, the o‑aminobenzenethiolate framework can access multiple oxidation states, contributing to rich electrochemistry with redox events spanning a potential range of >1.5 V (class‑level inference) . This multi‑electron capability is fundamentally absent in monothiol or non‑conjugated dithiol systems.

Redox Non-Innocence Range
Class-level inference
Estimated expansion of ligand-based redox window by >1 V relative to monothiol analog.
Enables multi-electron catalytic cycles and molecular electronics applications.
Inferred from Co/Ni o-aminobenzenethiolate complex studies.
Redox‑active ligands Electron transfer Metal‑ligand cooperativity

Key Application Scenarios for 4‑Aminobenzene‑1,2‑dithiol


Stable Metal-Nanoparticle Sensor Anchoring

The chelating, bidentate binding mode of 4‑aminobenzene‑1,2‑dithiol to gold and silver surfaces yields a more robust anchor than monothiols such as 4‑aminothiophenol . This enhanced stability minimizes ligand exchange during analyte exposure, enabling the construction of surface‑enhanced Raman scattering (SERS) sensors and electrochemical detectors with longer operational lifetimes and lower baseline drift. The lower pKa of the thiol groups further accelerates self‑assembly kinetics in aqueous media, reducing processing time and improving monolayer reproducibility .

Redox-Active Transition Metal Complexes for Catalysis

When used as a ligand precursor, 4‑aminobenzene‑1,2‑dithiol introduces redox non‑innocent character into the resulting metal complex . The dithiolate form can accept and donate electrons, enabling multi‑electron catalytic cycles that are inaccessible with monothiol or non‑conjugated dithiol ligands. This property is directly relevant to the design of molecular catalysts for small‑molecule activation (e.g., O₂ reduction, H₂ evolution) where ligand participation in electron transfer is advantageous.

Disulfide-Controlled Polymer Crosslinkers

The ortho‑dithiol geometry permits the clean formation of an intramolecular five‑membered cyclic disulfide, which remains monomeric and avoids the uncontrolled gelation typical of 1,4‑benzenedithiol . This behavior allows the compound to serve as a latent crosslinker that can be activated by mild reduction to release free thiols, providing temporal control over polymer network formation. Applications include self‑healing materials, responsive hydrogels, and biodegradable drug‑delivery matrices.

Molecular Electronics with Defined Junction Geometry

Combining an amino group with two ortho‑thiols provides three distinct anchoring points for metal electrodes. The resultant junction geometry is structurally constrained relative to single‑thiol linkers, potentially reducing conformational flexibility and improving conductance reproducibility . This multi‑dentate binding motif is particularly attractive for single‑molecule transistor and rectifier studies where control over the molecule‑electrode interface is paramount.

Application
Selection Property
Validation Focus
Metal-Nanoparticle Sensor Anchoring
Bidentate chelation stability and accelerated self-assembly kinetics
Monolayer reproducibility, SERS/electrochemical signal drift over time
Redox-Active Metal Complex Catalysis
Ligand-based multi-electron redox capacity
Catalytic cycle feasibility for O₂ reduction or H₂ evolution
Disulfide-Controlled Polymer Crosslinkers
Controlled intramolecular cyclic disulfide formation
Latent crosslinker activation, hydrogel gelation kinetics
Molecular Electronics Junction Definition
Tridentate anchoring geometry and reduced conformational flexibility
Single-molecule conductance reproducibility, rectification behavior
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